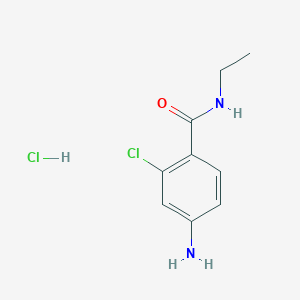

4-Amino-2-chloro-N-ethylbenzamide hydrochloride

Description

Significance within the Landscape of Benzamide (B126) Derivative Chemistry

Benzamide and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for extensive structural modifications, leading to a diverse range of pharmacological activities, including but not limited to, anti-inflammatory, and antimicrobial properties. acs.orgnih.gov

The specific substitutions on the aromatic ring and the amide nitrogen of 4-Amino-2-chloro-N-ethylbenzamide hydrochloride—an amino group at the 4-position, a chloro group at the 2-position, and an ethyl group on the amide nitrogen—confer a unique set of physicochemical properties that distinguish it from other benzamide analogs. The presence and position of these functional groups are critical in determining the molecule's reactivity, and potential biological interactions. The hydrochloride salt form of the compound suggests its use in environments where enhanced solubility in aqueous media is desirable. While detailed research on this specific molecule is not extensively published, its structure suggests it serves as a valuable intermediate or a candidate for screening in drug discovery programs, a common role for novel benzamide derivatives.

Historical Evolution and Research Trends of Small Organic Molecules in Advanced Chemical Sciences

The exploration of small organic molecules has been a driving force in the advancement of chemical and biological sciences. Historically, the synthesis of novel organic compounds has led to groundbreaking discoveries, from the development of new pharmaceuticals to the creation of advanced materials. The systematic study of structure-activity relationships (SAR) in classes of compounds like benzamides has been a particularly fruitful area of research.

In recent decades, the focus of organic synthesis has shifted towards the creation of highly functionalized and stereochemically complex molecules with specific biological targets. The development of new synthetic methodologies, including cross-coupling reactions and combinatorial chemistry, has enabled the rapid generation of large libraries of compounds for high-throughput screening. This paradigm shift has accelerated the pace of drug discovery and materials science research, allowing for the identification of lead compounds with improved efficacy and selectivity. The study of individual molecules like this compound is a direct consequence of these evolving research trends, where the synthesis of novel structures is a critical first step in exploring new chemical space.

Current Research Trajectories and Academic Relevance of the Chemical Compound

For instance, research into structurally related compounds, such as other substituted 4-aminobenzamides, often explores their potential as enzyme inhibitors or receptor antagonists. The specific substitution pattern of this compound makes it a candidate for investigations in areas where these properties are relevant. Its academic relevance lies in its potential to contribute to the broader understanding of how subtle changes in molecular structure can lead to significant differences in chemical and biological activity.

Defining Scholarly Objectives for In-depth Investigation of the Compound

A thorough scholarly investigation of this compound would be guided by several key objectives. A primary goal would be the development and optimization of a robust and efficient synthetic route to the compound. This would involve a detailed study of reaction conditions, catalysts, and purification methods to ensure high yield and purity.

Following a successful synthesis, a comprehensive characterization of the compound's physicochemical properties would be essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, solubility, and stability.

Finally, the core of the scholarly inquiry would involve exploring the compound's potential applications. This would likely entail screening for biological activity against a panel of relevant targets, based on the known activities of other benzamide derivatives. Such studies would aim to elucidate any structure-activity relationships and determine if this compound or its analogs warrant further development as leads for new therapeutic agents or functional materials.

Compound Information

| Compound Name |

| This compound |

| Benzamide |

| 4-aminobenzamides |

Chemical Data

| Property | Value |

| Chemical Formula | C₉H₁₂Cl₂N₂O |

| Molecular Weight | 235.11 g/mol |

| CAS Number | 63498-00-0 |

| Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1)N)Cl.Cl |

| InChI Key | YWGYCMZBGXNFEH-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-chloro-N-ethylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-4-3-6(11)5-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDHBOIDIGZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Chloro N Ethylbenzamide Hydrochloride and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Benzamide (B126) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, more readily available precursor structures. wikipedia.org This process helps in identifying strategic bond disconnections and planning a logical forward synthesis. For 4-Amino-2-chloro-N-ethylbenzamide, the most logical disconnection is at the amide C-N bond, as this bond is typically formed late in a synthetic sequence. amazonaws.com

This primary disconnection breaks the target molecule into two key synthons: an electrophilic acyl unit derived from 4-amino-2-chlorobenzoic acid and a nucleophilic unit corresponding to ethylamine (B1201723).

Figure 1: Retrosynthetic Disconnection of 4-Amino-2-chloro-N-ethylbenzamide

Based on the retrosynthetic analysis, the primary precursors are identified as 4-amino-2-chlorobenzoic acid and ethylamine. Ethylamine is a common and commercially available bulk chemical. The main synthetic challenge, therefore, lies in the preparation of the substituted benzoic acid.

Further retrosynthetic analysis of 4-amino-2-chlorobenzoic acid suggests that the amino group can be derived from the reduction of a nitro group, a common and efficient transformation. This leads to 2-chloro-4-nitrobenzoic acid as a more fundamental starting material. chemicalbook.comchemicalbook.com This precursor already contains the desired 1,2,4-substitution pattern.

The synthesis of 2-chloro-4-nitrobenzoic acid itself can be envisioned from simpler materials like 2-chlorotoluene, which can undergo nitration followed by oxidation of the methyl group to a carboxylic acid. This multi-step approach ensures the correct placement of all substituents.

Key Synthetic Intermediates:

4-Amino-2-chlorobenzoic acid: The immediate carboxylic acid precursor for the amidation step. sigmaaldrich.com

2-Chloro-4-nitrobenzoic acid: A crucial intermediate from which the amino group is derived. chemicalbook.com

Ethylamine: The amine component for the final amide bond formation.

Achieving the correct 1,2,4-substitution pattern (amino at C4, chloro at C2) on the benzene (B151609) ring is critical and requires careful control of regioselectivity during electrophilic aromatic substitution. The directing effects of the substituents play a pivotal role.

Starting from Chlorobenzene (B131634): Chlorobenzene is an ortho-, para-director. Nitration of chlorobenzene would yield a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, requiring separation of isomers.

Starting from Nitrobenzene (B124822): Nitrobenzene is a meta-director. Chlorination of nitrobenzene would primarily yield 3-chloronitrobenzene, which is the incorrect isomer.

To circumvent these issues, a common strategy is to begin with a precursor where the relative positions of the key groups are already established. For instance, starting with 2-chlorotoluene, the methyl group is an ortho-, para-director. Nitration will direct the incoming nitro group primarily to the para position (C4), yielding 2-chloro-4-nitrotoluene. The methyl group can then be oxidized to a carboxylic acid, preserving the 1,2,4-substitution pattern. This strategic sequence ensures high regioselectivity and avoids the formation of undesirable isomers. chemicalbook.com

Amidation Reactions for Constructing the Benzamide Linkage

The formation of the amide bond between 4-amino-2-chlorobenzoic acid and ethylamine is the final key step in assembling the benzamide core. This can be achieved through several methods, which are broadly classified into direct techniques and those assisted by coupling reagents.

Direct amidation involves the condensation of a carboxylic acid and an amine without the pre-activation of the carboxylic acid into a more reactive intermediate. These methods often require forcing conditions or specific catalysts.

Thermal Condensation: This is the simplest method, involving heating the carboxylic acid and amine together at high temperatures to drive off water and form the amide. However, this method lacks subtlety and is often unsuitable for complex molecules with sensitive functional groups.

Titanium(IV) Chloride (TiCl₄) Mediated Amidation: A more refined direct method involves using TiCl₄ to facilitate the condensation of carboxylic acids and amines. The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov

Boric Acid Catalysis: A green chemistry approach utilizes boric acid as a catalyst in a solvent-free reaction. The carboxylic acid and urea (B33335) (as an ammonia (B1221849) source, or an amine) are heated with boric acid to produce the amide in good yield. researchgate.net

To avoid the harsh conditions of direct amidation, coupling reagents are widely used. These reagents activate the carboxyl group of the benzoic acid, converting it into a highly reactive intermediate that readily reacts with ethylamine under mild conditions. This is the most common and versatile approach for amide bond synthesis. organic-chemistry.org

The process generally involves two steps:

Activation: The carboxylic acid reacts with the coupling reagent to form an active ester or a similarly reactive species.

Coupling: The amine nucleophile (ethylamine) attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.

A wide variety of coupling reagents are available, each with its own mechanism and applications. They are often categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.com

| Reagent Class | Examples | Description |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | These reagents activate carboxylic acids to form O-acylisourea intermediates. Additives like HOBt (1-Hydroxybenzotriazole) are often used to suppress side reactions and improve efficiency. researchgate.netamericanpeptidesociety.org |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | These reagents generate highly reactive OBt active esters. They are known for their high efficiency, though some, like BOP, produce carcinogenic byproducts. peptide.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | These are among the most efficient and rapid coupling reagents. They form active esters that quickly react with amines to yield amides with minimal side products. merckmillipore.com |

Alternatively, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 4-amino-2-chlorobenzoyl chloride can then be reacted with ethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form the desired amide.

Strategies for Introduction and Transformation of Amino and Chloro Groups on the Benzene Ring

The successful synthesis of the 4-amino-2-chlorobenzamide (B109128) core relies on the effective introduction and manipulation of the chloro and amino substituents on the aromatic ring.

The introduction of the chlorine atom is typically achieved via electrophilic aromatic chlorination using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). As discussed in section 2.1.2, the timing of this step and the nature of other substituents on the ring are crucial for achieving the desired C2-positioning. The most reliable strategy is to use a starting material that already contains the chlorine atom in the correct position.

The primary strategy for introducing the amino group at the C4-position is through the reduction of a nitro group . The nitration of an aromatic ring is a robust and well-understood electrophilic aromatic substitution reaction. Once the nitro group is in place at C4, it can be selectively reduced to an amino group without affecting other functional groups like the chloro or carboxylic acid moieties. A variety of reducing agents can accomplish this transformation. chemicalbook.comresearchgate.net

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | A classic and effective method for nitro group reduction. researchgate.net |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Platinum (Pt) catalyst | A clean and high-yielding method, though it may not be compatible with other reducible functional groups. |

| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | NaBH₄ in the presence of a catalyst like Ag/MMT in methanol. | A milder reduction method that can be performed at room temperature. chemicalbook.com |

| Iron (Fe) or Zinc (Zn) metal | Acetic acid or HCl | An economical and effective method often used in industrial-scale synthesis. |

Finally, the formation of the hydrochloride salt is typically the last step of the synthesis. This is achieved by treating the final purified 4-Amino-2-chloro-N-ethylbenzamide base with a solution of hydrochloric acid (HCl), often in an organic solvent like ethanol (B145695) or isopropanol (B130326), to precipitate the salt. prepchem.com

Nitration-Reduction Sequences for the Amino Group

The introduction of an amino group onto an aromatic ring is commonly achieved through a two-step nitration and subsequent reduction sequence. This is a fundamental strategy in the synthesis of aromatic amines.

Nitration: Electrophilic aromatic nitration is the primary method for introducing a nitro group (-NO2) onto the benzene ring, which serves as a precursor to the amino group. nih.gov The reaction typically involves the use of a "mixed acid" solution, which is a combination of concentrated nitric acid and concentrated sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. For a precursor like 2-chlorobenzoic acid, the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these effects would lead to a mixture of isomers, requiring separation. Alternative nitrating agents have been developed to offer milder reaction conditions and improved selectivity. These include reagents like N-nitrosaccharin, which can nitrate (B79036) various arenes and heteroarenes under less harsh conditions. nih.gov

Reduction: Following nitration, the nitro group is reduced to a primary amino group (-NH2). A variety of reducing agents can accomplish this transformation, offering different levels of chemoselectivity. organic-chemistry.orgyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). It is a clean and efficient method, with water being the only byproduct. youtube.com

Metal-Acid Systems: A classic approach involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com This method is robust and widely used, though it requires a stoichiometric amount of metal and subsequent neutralization.

Other Reducing Agents: More modern and milder reagents have been developed, such as sodium borohydride in the presence of a catalyst, or transfer hydrogenation using formic acid. organic-chemistry.org Tetrahydroxydiboron has been reported as a metal-free option for reducing nitroaromatics in water. organic-chemistry.org

The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Halogenation Procedures for Chlorine Incorporation

If starting with a 4-aminobenzamide (B1265587) precursor, the activating and ortho-, para-directing amino group would direct the incoming chlorine electrophile to the ortho position (position 2 or 6). However, direct halogenation of anilines can sometimes lead to over-halogenation and side reactions. Therefore, it is common to first protect the amino group, for example, as an acetanilide, to moderate its activating effect and ensure mono-halogenation.

Common chlorinating agents for electrophilic aromatic halogenation include:

Chlorine gas (Cl2): Requires a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to generate a more potent electrophile. studymind.co.uk

Sulfuryl chloride (SO2Cl2): Can be used for the chlorination of activated aromatic rings.

N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used with an acid catalyst for the chlorination of various aromatic compounds.

Recent advances have explored catalytic methods for C-H activation/halogenation, which can offer greater control and efficiency. For instance, iridium-catalyzed ortho-iodination of benzamides has been reported, suggesting the potential for developing similar catalytic C-H chlorination methods. acs.org

Alkylation Procedures for the N-Ethyl Moiety

The formation of the N-ethylamide bond is a critical step in the synthesis. This can be achieved either by forming the amide bond with ethylamine from a carboxylic acid precursor or by N-alkylation of a primary amide.

Amide Bond Formation: The most direct method involves the coupling of a substituted benzoic acid (e.g., 4-amino-2-chlorobenzoic acid) with ethylamine. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. ucl.ac.uk

| Activating Agent Class | Examples | Notes |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commonly used, generates a urea byproduct. ucl.ac.uk |

| Phosphonium Salts | HATU, PyBOP | Highly efficient but produce stoichiometric waste. ucl.ac.uk |

| Acid Chlorides | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | Involves converting the carboxylic acid to a more reactive acid chloride intermediate first. ucl.ac.uk |

N-Alkylation of Amides: An alternative route is the N-alkylation of a pre-formed primary amide (e.g., 4-amino-2-chlorobenzamide) with an ethylating agent like ethyl iodide or ethyl bromide. wikipedia.org This reaction is a nucleophilic substitution where the amide nitrogen acts as the nucleophile. wikipedia.org Bases such as potassium carbonate or sodium hydride are often used to deprotonate the amide, increasing its nucleophilicity. However, controlling the degree of alkylation can be challenging, as overalkylation to form tertiary amines is a possible side reaction. wikipedia.org Catalytic methods using transition metals like cobalt or manganese have been developed for the N-alkylation of amides with alcohols, offering a more atom-economical approach. nih.govacs.org

Hydrochloride Salt Formation Techniques and Optimization

The final step in the synthesis is the formation of the hydrochloride salt. Amine hydrochlorides are salts formed by the reaction of an amine with hydrogen chloride (HCl). reddit.comoxfordreference.com This is an acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming a positively charged ammonium (B1175870) ion, which is then ionically bonded to the chloride anion. spectroscopyonline.com

The primary reason for converting the free amine to its hydrochloride salt is to increase its water solubility and stability, which is a common practice for pharmaceutical compounds. spectroscopyonline.comresearchgate.net

Techniques:

HCl Gas: Bubbling dry hydrogen chloride gas through a solution of the free amine dissolved in an appropriate organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) is a common laboratory method. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

HCl Solution: Adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or HCl in diethyl ether) to a solution of the amine is another widely used technique. This method allows for more precise stoichiometric control.

Aqueous HCl and Evaporation: Dissolving the amine in a minimal amount of aqueous HCl and then removing the water under reduced pressure can also yield the salt, although this may be less suitable for compounds sensitive to water.

Optimization: Optimization of the salt formation process involves selecting the appropriate solvent to ensure good precipitation and high purity of the final salt. The temperature and rate of addition of HCl can also be controlled to influence crystal size and morphology. The stoichiometry of HCl added is critical; an excess can sometimes lead to the formation of dihydrochloride (B599025) salts if multiple basic sites are present.

Investigation of Catalytic Systems and Reaction Conditions

Modern synthetic chemistry places a strong emphasis on the use of catalytic systems to improve reaction efficiency, reduce waste, and enable milder reaction conditions. ucl.ac.uk The synthesis of 4-Amino-2-chloro-N-ethylbenzamide can benefit from catalysis at several stages, particularly in the formation of the amide bond.

Direct catalytic amidation of carboxylic acids with amines is a highly desirable alternative to traditional methods that use stoichiometric activating agents. sigmaaldrich.com

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Boron-based Catalysts | Boric acid, Boronic acids | Typically requires azeotropic water removal or molecular sieves. ucl.ac.uk | Low cost, readily available. |

| Group (IV) Metal Catalysts | Ti(OiPr)4, ZrCl4 | Often requires molecular sieves for dehydration. ucl.ac.uk | Based on earth-abundant metals, low cost. ucl.ac.uk |

| Heterogeneous Catalysts | Silica gel, Sulfated tungstate | Can be used in batch or flow systems. ucl.ac.ukresearchgate.net | Ease of separation, catalyst reusability. researchgate.net |

| Ruthenium Catalysts | Ruthenium pincer complexes | Dehydrogenative coupling of alcohols and amines. sigmaaldrich.com | Generates H2 as the only byproduct. |

| Rhodium(III) Catalysts | [Cp*RhCl2]2 | C-H activation and coupling with diazo-compounds. nih.gov | Enables novel bond formations. |

Optimization of reaction conditions involves screening catalysts, solvents, temperature, and reaction time. For instance, the use of ultrasound irradiation has been shown to accelerate direct condensation reactions, leading to shorter reaction times and higher yields. researchgate.net Solvents like DMF and CH2Cl2 are common but efforts are being made to replace them with greener alternatives. ucl.ac.uk

Application of Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of complex molecules like 4-Amino-2-chloro-N-ethylbenzamide offers multiple opportunities for applying these principles.

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic dehydrogenative couplings and direct amidations are examples of reactions with high atom economy. sigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. ucl.ac.ukwhiterose.ac.uk

Safer Solvents and Reagents: Minimizing the use of hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents in favor of greener alternatives such as water, ethanol, or ionic liquids. acs.org For example, the synthesis of an ion-associate complex of a related benzamide was achieved in deionized water at room temperature. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient technologies like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Renewable Feedstocks: While not always directly applicable for complex aromatic syntheses, the principles encourage considering bio-based starting materials where feasible.

Biocatalysis: The use of enzymes as catalysts for chemical transformations is a growing area of green chemistry. Enzymes can offer high selectivity under mild aqueous conditions, making them an attractive option for steps like amide bond formation. rsc.org

The efficiency of a process from a green chemistry perspective can be evaluated using metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product. acs.org

Novel Synthetic Approaches and Method Development

Research into the synthesis of substituted benzamides is ongoing, with new methods continually being developed to improve efficiency, selectivity, and functional group tolerance.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. rsc.org For benzamide synthesis, photocatalytic methods have been developed for C-H amination and for the coupling of N-fragments of amides with aryl and alkyl bromides using dual photoredox/Nickel catalysis. rsc.org These methods offer new ways to construct the core benzamide structure or to introduce substituents at late stages of the synthesis.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in developing C-H activation methods for the synthesis and modification of benzamides. acs.orgnih.gov For example, Rh(III)-catalyzed C-H activation has been used to couple benzamides with diazo compounds to form γ-lactams. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in traditional batch setups can offer significant advantages, including better control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability. Heterogeneous catalysts are particularly well-suited for integration into flow systems, allowing for continuous production and simplified purification. ucl.ac.uk

Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents is a green chemistry approach that can lead to different reactivity and selectivity compared to solution-phase reactions. An iridium-catalyzed C-H iodination of benzamides has been successfully demonstrated under mechanochemical conditions. acs.org

These novel approaches, along with the design of new catalysts and reagents, continue to expand the synthetic chemist's toolbox for preparing complex molecules like 4-Amino-2-chloro-N-ethylbenzamide hydrochloride. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Analysis of 4 Amino 2 Chloro N Ethylbenzamide Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For 4-Amino-2-chloro-N-ethylbenzamide (free base), the theoretical exact mass is calculated to provide a reference for experimental measurements, which are typically expected to be within a 5 ppm error margin for positive identification.

| Parameter | Value |

| Molecular Formula (Free Base) | C₉H₁₁ClN₂O |

| Theoretical Exact Mass [M] | 198.0560 |

| Theoretical m/z of Protonated Molecule [M+H]⁺ | 199.0638 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules by transferring ions from solution into the gas phase with minimal fragmentation. uvic.canih.gov For 4-Amino-2-chloro-N-ethylbenzamide hydrochloride, analysis in positive ion mode is typical, leading to the formation of a protonated molecular ion [M+H]⁺.

In ESI-MS, the primary ion observed would correspond to the protonated free base. By inducing fragmentation within the mass spectrometer (a process known as collision-induced dissociation or CID), structural information can be obtained. uvic.ca The fragmentation pattern is predictable based on the molecule's functional groups.

Expected ESI-MS/MS Fragmentation:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 199.06 | 170.06 | C₂H₅ | [M+H-CH₂CH₃]⁺ |

| 199.06 | 155.02 | C₂H₅NH | [M+H-NHCH₂CH₃]⁺ |

| 155.02 | 127.02 | CO | [C₆H₆ClN]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. However, the direct analysis of 4-Amino-2-chloro-N-ethylbenzamide can be challenging due to its polarity and potential for thermal degradation in the hot GC inlet. nih.gov To overcome these issues, chemical derivatization is often employed to convert the polar -NH₂ and -NH- groups into less polar, more volatile, and more thermally stable analogues, such as by silylation or acylation. jfda-online.comresearchgate.net

Following separation on a GC column, the compound is ionized, typically by electron ionization (EI), which is a high-energy technique that results in extensive and reproducible fragmentation. bohrium.com This fragmentation "fingerprint" is highly characteristic and useful for structural identification.

Predicted GC-MS (EI) Fragmentation Pattern:

| Fragment Ion (m/z) | Proposed Structure / Origin |

| 198 | Molecular Ion [M]⁺ |

| 155 | [M-C₂H₅N]⁺ (Loss of ethylamine (B1201723) radical) |

| 154 | [M-C₂H₆N]⁺ (Loss of ethylamino radical) |

| 126 | [C₆H₅ClN]⁺ (Benzoyl fragment after loss of CO) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of pharmaceutical compounds, combining the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org This method is particularly well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. nih.gov

A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and an organic solvent (like acetonitrile (B52724) or methanol), often containing a modifier such as formic acid to improve peak shape and ionization efficiency. youtube.com Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification. researchgate.net

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Precursor Ion [M+H]⁺ → Product Ion |

| Example Transition | m/z 199.1 → m/z 155.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the amine and amide protons, and the protons of the N-ethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H-6 | ~7.5 | Doublet | 1H | J ≈ 8.5 Hz |

| Aromatic H-5 | ~6.7 | Doublet of doublets | 1H | J ≈ 8.5, 2.2 Hz |

| Aromatic H-3 | ~6.6 | Doublet | 1H | J ≈ 2.2 Hz |

| Amide NH | ~8.2 | Triplet | 1H | J ≈ 5.5 Hz |

| Methylene (B1212753) CH₂ | ~3.3 | Quartet | 2H | J ≈ 7.2 Hz |

| Methyl CH₃ | ~1.1 | Triplet | 3H | J ≈ 7.2 Hz |

| Amino NH₂ | ~5.8 | Broad singlet | 2H | N/A |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering valuable insight into the carbon skeleton. libretexts.org The chemical shift of each carbon is dependent on its hybridization and chemical environment. oregonstate.edu Due to the lack of symmetry in 4-Amino-2-chloro-N-ethylbenzamide, a total of nine distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~168 |

| Aromatic C-4 (C-NH₂) | ~150 |

| Aromatic C-2 (C-Cl) | ~135 |

| Aromatic C-1 | ~125 |

| Aromatic C-6 | ~128 |

| Aromatic C-5 | ~115 |

| Aromatic C-3 | ~113 |

| Methylene CH₂ | ~34 |

| Methyl CH₃ | ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY, HSQC, and HMBC are instrumental in assembling the complete chemical structure and assigning the resonances of individual protons and carbons. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the ethyl group protons (the CH₂ and CH₃) and between the aromatic protons on the benzamide (B126) ring, helping to establish their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This technique is crucial for assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal of the methylene (CH₂) group of the ethyl moiety will show a cross-peak with its corresponding carbon signal.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (1-bond) | Correlated Carbons (¹³C) via HMBC (2-3 bonds) | Correlated Protons (¹H) via COSY |

| Aromatic-H | Aromatic-C | Carbonyl-C, other Aromatic-C | Other Aromatic-H |

| NH (Amide) | - | Carbonyl-C, Aromatic-C, Ethyl-CH₂ | Ethyl-CH₂ |

| NH₂ (Amino) | - | Aromatic-C | - |

| Ethyl-CH₂ | Ethyl-CH₂ | Carbonyl-C, Ethyl-CH₃ | NH (Amide), Ethyl-CH₃ |

| Ethyl-CH₃ | Ethyl-CH₃ | Ethyl-CH₂ | Ethyl-CH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and characterizing its vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups. mdpi.com Key expected vibrational frequencies for this compound would include:

N-H stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the primary amine (NH₂) and secondary amide (N-H) groups.

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

C-N stretching: Vibrations in the range of 1250-1350 cm⁻¹.

C-Cl stretching: A band typically found in the lower frequency region of the spectrum.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information on the vibrations of the aromatic ring and the carbon backbone. researchgate.net The combination of IR and Raman data allows for a more complete vibrational assignment of the molecule. scirp.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) |

| Amine (N-H Stretch) | IR | 3300-3500 |

| Amide (N-H Stretch) | IR | 3200-3400 |

| Carbonyl (C=O Stretch) | IR, Raman | 1630-1680 |

| Aromatic (C=C Stretch) | IR, Raman | 1450-1600 |

| Amide (C-N Stretch) | IR | 1250-1350 |

| C-Cl Stretch | IR, Raman | 600-800 |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for isolating the pure compound from reaction mixtures or impurities.

HPLC and UHPLC are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. wu.ac.th A reversed-phase HPLC method would typically be employed for the purity assessment of this compound.

Methodology: A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the main compound from any potential impurities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. wu.ac.th

UHPLC Advantages: UHPLC systems use columns with smaller particle sizes, leading to higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. researchgate.net This makes UHPLC particularly suitable for high-throughput screening and quality control.

Preparative chromatography is used to isolate larger quantities of a pure substance from a mixture. nih.gov This technique is crucial during the synthesis of this compound to purify the final product and any key intermediates.

Process: The principles are similar to analytical HPLC, but on a larger scale, utilizing wider columns and higher flow rates. nih.gov Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified solid. The purity of the isolated compound is then confirmed by analytical HPLC or other spectroscopic methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine, etc.) in a compound. This provides a direct verification of the empirical formula of this compound (C₉H₁₂Cl₂N₂O).

Procedure: A small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The amount of chlorine is typically determined by other methods, such as titration after combustion.

Significance: The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₂Cl₂N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 9 | 108.09 | 45.98% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 5.16% |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 30.17% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.92% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.81% |

| Total | 235.13 | 100.00% |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information.

Methodology: A single crystal is bombarded with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed.

Information Obtained: This analysis yields precise bond lengths, bond angles, and torsional angles. It also reveals the conformation of the molecule in the solid state and how the molecules are packed together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. researchgate.net This detailed structural information is invaluable for confirming the connectivity established by NMR and for understanding the compound's solid-state properties.

Structure Activity Relationship Sar Investigations of 4 Amino 2 Chloro N Ethylbenzamide Hydrochloride Analogues

Systematic Chemical Modification of the Benzamide (B126) Core Substituents

The benzamide core, consisting of the phenyl ring and the amide group, is a primary target for chemical modification. The nature and position of substituents on this core structure profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

The aromatic phenyl ring of the benzamide scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. The introduction of different functional groups can significantly alter the compound's activity. Studies on related benzamide series have shown that both the electronic nature (electron-donating or electron-withdrawing) and the position of these substituents are crucial. acs.org

For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can modulate the acidity of the amide proton and affect hydrogen bonding capabilities. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups can enhance electron density in the ring and influence binding affinity. acs.org The position of these substituents is equally important; for example, para-substituted compounds often exhibit different activity profiles compared to their ortho- or meta-isomers, likely due to steric hindrance or optimal positioning within a receptor's binding pocket. nih.gov

| Analogue | Substitution Position | Substituent (R) | Electronic Effect | Relative Activity (%) |

|---|---|---|---|---|

| 4-Amino-2-chloro-N-ethylbenzamide | - | -H (Parent) | Neutral | 100 |

| 4-Amino-2-chloro-5-fluoro-N-ethylbenzamide | Position 5 | -F | Electron-withdrawing | 110 |

| 4-Amino-2-chloro-5-methoxy-N-ethylbenzamide | Position 5 | -OCH3 | Electron-donating | 95 |

| 4-Amino-2-chloro-5-nitro-N-ethylbenzamide | Position 5 | -NO2 | Strongly Electron-withdrawing | 60 |

| 4-Amino-2-chloro-6-methyl-N-ethylbenzamide | Position 6 | -CH3 | Electron-donating | 85 |

| 4-Amino-2-chloro-6-hydroxy-N-ethylbenzamide | Position 6 | -OH | Electron-donating | 90 |

This interactive table presents hypothetical relative activity data based on established SAR principles for benzamides to illustrate the effects of varying phenyl ring substituents.

The amide bond is a cornerstone of the benzamide structure, providing a rigid planar unit that participates in crucial hydrogen bonding interactions with biological targets. However, its susceptibility to enzymatic hydrolysis can limit the metabolic stability of peptide and amide-based compounds. nih.gov Consequently, replacing the amide bond with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy to improve pharmacokinetic profiles while retaining biological activity. nih.gov

| Modification | Linkage Structure | Key Feature Change | Predicted Impact on Activity |

|---|---|---|---|

| Standard Amide | -CO-NH- | H-bond donor & acceptor | Baseline |

| Retro-Amide | -NH-CO- | Inverted H-bond donor/acceptor | Potentially altered target specificity |

| 1,2,3-Triazole | -C3H2N3- | Removes H-bond donor, adds H-bond acceptors | Improved metabolic stability, activity may vary |

| Alkene (trans) | -CH=CH- | Removes H-bonding, increases rigidity | Likely decrease in activity |

This table outlines potential alterations to the amide linkage and their predicted impact on the activity of 4-Amino-2-chloro-N-ethylbenzamide analogues.

Exploration of Variations in the N-Ethyl Side Chain

The N-ethyl side chain is a key lipophilic component that can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in the target protein.

A homologous series involves systematically lengthening the N-alkyl chain (e.g., methyl, ethyl, propyl, butyl) to investigate the effect of size and lipophilicity on activity. Generally, a linear relationship is observed between the number of carbon atoms in the alkyl chain and biological activity up to a certain point, after which activity may plateau or decrease (the "cut-off effect"). usgs.gov This trend is often attributed to an optimal balance between increasing lipophilicity, which can enhance membrane passage and receptor binding, and the steric constraints of the binding site. For 4-Amino-2-chloro-N-ethylbenzamide analogues, extending the chain from ethyl to propyl or butyl could enhance interactions with a hydrophobic sub-pocket, potentially increasing potency.

| Analogue Name | N-Alkyl Chain Length (Carbons) | Relative Lipophilicity (LogP) | Hypothetical Relative Potency |

|---|---|---|---|

| 4-Amino-2-chloro-N-methylbenzamide | 1 | 1.8 | 75 |

| 4-Amino-2-chloro-N-ethylbenzamide | 2 | 2.3 | 100 |

| 4-Amino-2-chloro-N-propylbenzamide | 3 | 2.8 | 120 |

| 4-Amino-2-chloro-N-butylbenzamide | 4 | 3.3 | 115 |

| 4-Amino-2-chloro-N-pentylbenzamide | 5 | 3.8 | 90 |

This interactive table demonstrates the potential trend in activity for a homologous series of N-alkyl benzamides, illustrating an optimal chain length.

Introducing branching (e.g., isopropyl, isobutyl) or cyclization (e.g., cyclopropyl, cyclopentyl) to the N-alkyl chain can significantly impact the molecule's conformation and steric profile. nih.gov Branching near the amide nitrogen can restrict bond rotation, locking the molecule into a more defined conformation that may be more or less favorable for receptor binding. Cyclization serves a similar purpose, creating a rigid structure that reduces the entropic penalty upon binding. These modifications can lead to enhanced selectivity for a particular receptor subtype. For example, replacing the N-ethyl group with a larger N-isopropyl group introduces bulk that could either improve or hinder binding, depending on the size of the receptor's binding pocket. nih.gov

| N-Substituent | Type | Key Steric Feature | Hypothetical Impact on Selectivity |

|---|---|---|---|

| Ethyl | Linear | Flexible | Baseline |

| Isopropyl | Branched | Increased bulk near amide N | Potentially Increased |

| Cyclopropyl | Cyclic | Rigid, defined conformation | Potentially Increased |

| tert-Butyl | Branched | Very high steric hindrance | Likely Decreased Activity (steric clash) |

| Cyclopentyl | Cyclic | Larger rigid structure | Activity dependent on pocket size |

This table compares different branched and cyclic N-alkyl substituents and their potential effects on receptor selectivity and activity.

Impact of Chlorine and Amino Group Positions on Activity Profiles

The specific substitution pattern of the 4-amino and 2-chloro groups on the benzamide ring is fundamental to the activity of this class of compounds. Moving these substituents to different positions results in isomers with distinct electronic and steric properties, leading to drastically different biological activities. eurochlor.org

| Compound Isomer | Substitution Pattern | Key Change from Parent Compound | Predicted Activity |

|---|---|---|---|

| 4-Amino-2-chloro-N-ethylbenzamide | 4-NH2, 2-Cl | Parent Compound | Active |

| 2-Amino-4-chloro-N-ethylbenzamide | 2-NH2, 4-Cl | Positions of NH2 and Cl swapped | Significantly Altered/Reduced |

| 4-Amino-3-chloro-N-ethylbenzamide | 4-NH2, 3-Cl | Chlorine moved to meta position | Significantly Altered/Reduced |

| 3-Amino-2-chloro-N-ethylbenzamide | 3-NH2, 2-Cl | Amino group moved to meta position | Significantly Altered/Reduced |

| 4-Amino-5-chloro-N-ethylbenzamide | 4-NH2, 5-Cl | Chlorine moved to meta position | Significantly Altered |

This table illustrates how altering the positions of the critical amino and chloro substituents on the phenyl ring is predicted to impact biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For analogues of 4-Amino-2-chloro-N-ethylbenzamide hydrochloride, QSAR studies are instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Research on various classes of substituted benzamides has demonstrated that their biological activities can be effectively modeled using a combination of descriptors. nih.gov These descriptors typically fall into categories such as topological, electronic, and steric parameters. Topological descriptors, which describe the connectivity and shape of the molecule, have been shown to be particularly significant. For instance, molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (κα1) have been successfully used to model the antimicrobial activity of substituted benzamides. nih.gov

In a typical QSAR study for a series of benzamide analogues, a general equation is derived:

Biological Activity (e.g., log 1/C) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'C' is the concentration required for a specific biological effect, 'D' represents the calculated descriptors, and 'c' are the coefficients determined by regression analysis. The statistical quality of the QSAR model is assessed by parameters like the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. A high r² value suggests a robust model with good predictive power. nih.gov

For instance, in studies of N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models have been generated to explore the molecular properties that have the highest influence on their antioxidative activity. nih.gov These models help in visualizing the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of more potent compounds. The results from such studies reveal that steric effects are often more important than electrostatic effects for the activities of substituted benzamides. leidenuniv.nl

| Descriptor Type | Examples | Relevance to Benzamide Analogue Activity |

| Topological | Molecular Connectivity Indices (χ), Kier's Shape Index (κ) | Describes molecular size, shape, and branching, which influences binding to target sites. nih.gov |

| Electronic | Dipole Moment (μ), Sum of Absolute Charges | Governs electrostatic interactions with the biological target. |

| Steric | Molar Refractivity (MR), Sterimol Parameters | Defines the spatial arrangement of atoms and influences the fit within a receptor pocket. leidenuniv.nl |

The predictive ability of these models allows for the virtual screening of a large number of designed analogues, identifying those with the highest probability of exhibiting the desired biological activity before their actual synthesis and testing.

Stereoisomeric Effects on Molecular Interactions and Activity

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of a chiral center into analogues of this compound can lead to enantiomers with significantly different pharmacological and pharmacokinetic profiles. The differential activity of stereoisomers arises from the fact that one enantiomer may fit more precisely into a binding site than the other, leading to a more stable drug-receptor complex.

While this compound itself is achiral, modifications to its structure can introduce chirality. For example, substitution on the ethyl group or the incorporation of a chiral side chain would result in stereoisomers. The study of such chiral analogues is essential to determine if one enantiomer is more active (the eutomer) or contributes to undesirable effects (the distomer).

Research on chiral benzamide derivatives has demonstrated the importance of stereoselectivity. For instance, in the case of chiral 2-(benzylsulfinyl)benzamide derivatives, the enantiomers can be separated using chiral chromatography, indicating that they are stable and distinct molecular entities that can be studied individually. nih.gov The ability to resolve these enantiomers is the first step in evaluating their differential biological activities.

However, it is not always the case that enantiomers will display different activity levels. For the benzamide derivative Renzapride, which possesses a chiral center in its azabicyclic side chain, it was found that both enantiomers exhibited an identical pharmacological profile. nih.gov This suggests that for this particular compound and its target, the specific stereochemical arrangement at that center is not a critical determinant for binding and activity.

| Chiral Benzamide Analogue | Observation | Implication |

| 2-(Benzylsulfinyl)benzamides | Enantiomers are separable by chiral HPLC. nih.gov | The distinct stereoisomers can be isolated for individual biological evaluation, which is a prerequisite for studying stereoselective effects. |

| Renzapride | Both enantiomers display an identical pharmacological profile. nih.gov | For this specific molecular scaffold and its interaction with the 5-HT4 receptor, the stereochemistry at the chiral center does not influence activity. |

These findings underscore the necessity of empirical investigation for each new series of chiral analogues. The synthesis and evaluation of individual enantiomers are critical steps in the drug development process to identify the optimal stereoisomer for further development.

Design and Synthesis of Conformationally Restricted Analogues

Flexible molecules, like many N-ethylbenzamide derivatives, can adopt numerous conformations in solution, only one of which is the "bioactive conformation" that binds to the biological target. A significant entropic penalty is paid upon binding as the molecule loses its conformational freedom. The strategy of designing conformationally restricted analogues aims to pre-organize the molecule into a conformation that is close to the bioactive one. This can lead to a significant increase in binding affinity and, consequently, biological potency. pnas.org

This strategy involves incorporating the flexible side chains of the parent molecule into cyclic structures. For analogues of this compound, this could involve cyclizing the N-ethyl group with the benzamide nitrogen or another part of the molecule. The synthesis of such rigid analogues provides valuable insights into the spatial requirements of the receptor's binding pocket.

For example, studies on substituted benzamides with conformationally restricted side chains, such as those containing azabicyclo[x.y.z] systems, have led to the development of potent receptor agonists. nih.gov These rigid structures are designed to mimic specific, higher-energy conformations of more flexible parent compounds. By comparing the activity of the flexible and rigid analogues, researchers can infer the likely bioactive conformation.

The synthesis of these constrained structures can be complex. For instance, the creation of quinazoline (B50416) structures annelated with five-membered heterocycles represents a method to produce rigid, polycyclic analogues of benzamides. mdpi.com

| Analogue Type | Structural Modification | Effect on Activity | Rationale |

| Azabicyclo[x.y.z] Benzamides | Incorporation of the side chain into a rigid bicyclic system. nih.gov | High potency as 5-HT4 receptor agonists. | The rigid structure mimics a bioactive conformation of more flexible analogues. |

| Ortho-methoxy Arylamides | Introduction of methoxy groups ortho to the amide linkage. pnas.org | 17-fold increase in activity against S. aureus and 8-fold against E. coli. | Intramolecular hydrogen bonds rigidify the structure, favoring the bioactive conformation. |

| 2-Phenylpyrroles | Incorporation of the benzamide moiety into a pyrrole (B145914) ring system. | A new class of potential antipsychotics. | The pyrrole ring acts as a conformationally restricted bioisostere of the benzamide. |

The design and synthesis of conformationally restricted analogues are a cornerstone of modern medicinal chemistry, providing a powerful method to enhance the potency and selectivity of drug candidates by minimizing the entropic cost of binding to their biological targets.

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Chloro N Ethylbenzamide Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Optimized Molecular Geometries and Conformational Analysis

This analysis would typically involve calculating the most stable three-dimensional arrangement of atoms in the molecule, along with key bond lengths and angles. While a 3D conformer of the parent compound, 4-Amino-2-chloro-N-ethylbenzamide, is available in public databases, detailed studies on the optimized geometry and conformational landscape of the hydrochloride salt are not present in the surveyed literature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Specific calculations detailing the HOMO-LUMO energies and the energy gap for 4-Amino-2-chloro-N-ethylbenzamide hydrochloride have not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting how the molecule will interact with other chemical species. No specific MEP analysis for this compound was found in the literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

MD simulations are used to study the physical movement of atoms and molecules over time. This would provide insights into the conformational flexibility of this compound and how its structure and behavior are influenced by different solvents. Such simulation studies for this compound are not available.

In Silico Prediction of Compound Interactions (e.g., molecular docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein target. There are no published molecular docking studies specifically involving this compound.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. This could be used to compare this compound to other compounds with similar structures or properties to predict its biological activities or other characteristics. A systematic cheminformatics analysis focused on this compound has not been documented.

Application of Machine Learning in Predictive Modeling and Design

The application of machine learning (ML) in the field of computational chemistry has opened new avenues for the predictive modeling and design of novel compounds. For a molecule such as this compound, machine learning models can be instrumental in forecasting its physicochemical properties, biological activity, and pharmacokinetic profiles, thereby accelerating the drug discovery and development process. These models are trained on large datasets of existing molecules to learn the complex relationships between molecular structures and their properties.

Various machine learning algorithms are employed for these predictive tasks. Commonly used methods include Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks, including graph-based neural networks. researchgate.netarxiv.org These models can predict a wide range of properties, such as binding affinities to biological targets, aqueous solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. researchgate.netarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are specific applications of machine learning that are particularly relevant to the study of this compound. archivepp.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For instance, a QSAR model could be developed to predict the inhibitory activity of a series of benzamide (B126) derivatives against a particular enzyme. nih.gov

The process of building a predictive model involves several key steps. Initially, the molecular structure of this compound is converted into a numerical representation using molecular descriptors. These can range from simple chemical fingerprints to more complex graph-based representations that capture the topology and connectivity of the molecule. researchgate.netarxiv.org The choice of descriptors is crucial for the performance of the model. The model is then trained on a dataset of compounds with known properties, and its predictive power is evaluated using various validation techniques.

The following table provides an overview of common machine learning models and their potential applications in the predictive modeling of this compound.

| Machine Learning Model | Predicted Properties | Potential Application for this compound |

| Random Forest | Binding affinity, ADMET properties | Prediction of target protein binding and pharmacokinetic profile. |

| Support Vector Machine | Solubility, Biological activity classification | Forecasting aqueous solubility and classifying as active/inactive against a target. |

| Graph Neural Network | Physicochemical properties, Quantum mechanical properties | Predicting properties like logP, polar surface area, and electronic properties. |

| QSAR Models | Inhibitory activity, Toxicity | Developing models to predict biological activity and potential toxicity. archivepp.comnih.gov |

The insights gained from these predictive models can guide the design of new derivatives of this compound with improved properties. For example, if a model predicts that a particular structural modification would increase binding affinity or reduce toxicity, medicinal chemists can prioritize the synthesis of that specific analog. This in silico approach significantly reduces the time and resources required for the discovery of new drug candidates. nih.govresearchgate.net

Theoretical Studies of Reaction Pathways and Mechanisms during Synthesis

A plausible synthetic route to this compound involves the amidation of 4-amino-2-chlorobenzoic acid with ethylamine (B1201723). Theoretical studies can elucidate the mechanism of this amide bond formation. For instance, DFT calculations can be used to compare different potential pathways, such as direct amidation versus a mechanism involving an activating agent. rsc.org These calculations can determine the activation energies for each step of the reaction, identifying the rate-determining step and providing insights into how to overcome kinetic barriers.

Another key aspect that can be investigated is the regioselectivity of the reactions. For example, in the synthesis of the substituted benzoic acid precursor, theoretical calculations can predict the most likely position of chlorination on the aromatic ring. By calculating the energies of the possible intermediates formed during electrophilic aromatic substitution, the preferred reaction pathway leading to the desired 2-chloro isomer can be identified.

The following table outlines the key aspects of the synthesis of this compound that can be investigated using theoretical methods.

| Synthetic Step | Computational Method | Investigated Parameters | Insights Gained |

| Chlorination of 4-aminobenzoic acid derivative | DFT | Transition state energies, Intermediate stabilities | Prediction of regioselectivity and optimization of reaction conditions. |

| Amide bond formation | DFT | Reaction energy profiles, Activation barriers | Elucidation of the reaction mechanism and identification of the rate-determining step. rsc.org |

| Role of catalysts | DFT | Catalyst-substrate interactions, Catalytic cycle energetics | Understanding the role of a catalyst in lowering the activation energy. |

Theoretical investigations can also be applied to understand and predict potential side reactions. By calculating the energetics of competing reaction pathways, it is possible to identify conditions that would favor the formation of the desired product over unwanted byproducts. This predictive capability is a powerful tool for process optimization in chemical synthesis.

Biochemical Mechanisms of Action of 4 Amino 2 Chloro N Ethylbenzamide Hydrochloride

Molecular Target Identification and Characterization Studies

Detailed molecular target identification and characterization studies specifically for 4-Amino-2-chloro-N-ethylbenzamide hydrochloride are not well-documented in the current body of scientific research. The subsequent sections outline the types of investigations that are typical for compounds in the benzamide (B126) class.

Investigation of Binding Affinities and Modes with Specific Protein Targets

Specific data regarding the binding affinities and modes of interaction of this compound with specific protein targets have not been identified in the reviewed scientific literature. Research on analogous benzamide compounds often involves determining their affinity for various receptors and enzymes to understand their structure-activity relationships.

Enzyme Modulation and Inhibition Kinetics

There is no specific information available in the scientific literature concerning the modulation or inhibition of enzymes by this compound, nor are there any published studies on its inhibition kinetics.

Interaction with Receptor Systems (e.g., based on related benzamides known to interact with dopamine (B1211576) D2 and serotonin 5-HT3 receptors)

While direct studies on this compound are lacking, the broader class of substituted benzamides is known to interact with dopamine and serotonin receptors. Substituted benzamides are recognized for their selective modulation of the dopaminergic system, particularly dopamine D2 and D3 receptors. nih.govnih.govresearchgate.net The nature of this interaction can be dose-dependent; at lower concentrations, some benzamides preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, while at higher doses, they tend to block postsynaptic D2/D3 receptors, resulting in a selective dopaminergic inhibition. nih.gov

Furthermore, various benzamide derivatives have been synthesized and evaluated for their antagonistic activity at serotonin-3 (5-HT3) receptors. nih.gov The 4-amino-5-chloro-2-methoxy-benzamide structure, which is related to the compound of interest, has been a key component in the development of serotonergic agonists. nih.gov The interaction of benzamide derivatives with these receptor systems suggests that this compound may also exhibit affinity for these targets.

Analysis of Cellular Pathway Perturbation

No studies detailing the perturbation of cellular pathways by this compound were found in the scientific literature. Such analyses would typically involve techniques like transcriptomics or proteomics to observe changes in cellular signaling cascades upon treatment with the compound.

Biophysical and Biochemical Approaches for Elucidating Molecular Interactions

Specific applications of biophysical and biochemical methods to elucidate the molecular interactions of this compound are not described in the available literature.

Activity-Based Protein Profiling (ABPP)

There is no evidence in the scientific literature of Activity-Based Protein Profiling (ABPP) being utilized to identify the protein targets of this compound. ABPP is a powerful chemical proteomics technique used to identify and characterize the active sites of enzymes and other proteins within complex biological systems. This methodology has been successfully applied to various enzyme classes to discover and develop pharmacological inhibitors.

Ligand-Binding Assays

Ligand-binding assays are a fundamental technique in pharmacology and biochemistry used to quantify the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. These assays are crucial for determining the affinity of a compound for its target, which is a key indicator of its potential potency. The principle behind these assays is the measurement of the binding of a radiolabeled or fluorescently tagged ligand to its target. By competing with a known ligand, the binding affinity of a new, unlabeled compound can be determined.

| Compound | Target Receptor | Ki (nM) | Assay Type | Radioligand |

| Analog A | Receptor X | 15 | Competition | [3H]-Ligand Y |

| Analog B | Receptor X | 45 | Competition | [3H]-Ligand Y |

| Analog C | Receptor X | 8 | Competition | [3H]-Ligand Y |

| 4-Amino-2-chloro-N-ethylbenzamide | Receptor X | Not Available | Not Available | Not Available |

In a typical study, researchers would synthesize a series of compounds with systematic variations to the core structure of this compound and evaluate their binding affinities. This structure-activity relationship (SAR) data is invaluable for optimizing the compound's interaction with its target to enhance potency and selectivity.

Structural Biology Approaches to Resolve Compound-Target Complexes

Structural biology techniques are indispensable for understanding the precise molecular interactions between a compound and its biological target. By providing a three-dimensional view of the compound-target complex, these methods can elucidate the mechanism of action and guide further drug design and optimization.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of drug discovery, this method can be used to visualize how a small molecule like this compound binds to its protein target. The process involves crystallizing the protein in complex with the ligand and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of the atoms in the complex, revealing the precise binding mode of the ligand.

As of the current date, there are no publicly available X-ray crystal structures of this compound in complex with a protein target. To illustrate the type of data obtained from such an experiment, the table below provides a hypothetical summary of crystallographic data for a related benzamide compound in complex with a target protein.

| Parameter | Value |

| PDB ID | Not Available |

| Resolution (Å) | Not Available |

| R-work / R-free | Not Available |

| Ligand | 4-Amino-2-chloro-N-ethylbenzamide |

| Target Protein | Not Available |

| Key Interacting Residues | Not Available |

A detailed crystallographic study would reveal the specific amino acid residues in the binding pocket that interact with the different chemical moieties of this compound, such as the amino group, the chloro substituent, and the ethylamide side chain. This information is critical for designing new analogs with improved affinity and specificity.

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. Cryo-EM involves flash-freezing a solution of the biomolecule of interest and then imaging it with an electron microscope. Thousands of two-dimensional images are then computationally combined to reconstruct a three-dimensional model of the molecule.

There are currently no published Cryo-EM studies involving this compound. This technique would be particularly valuable if the target of this compound is a large, multi-subunit protein complex or a membrane protein. The data from a Cryo-EM study would provide similar insights to X-ray crystallography, revealing the binding site and the conformational changes induced by the ligand.

The following table illustrates the kind of information that a Cryo-EM study of a hypothetical protein-ligand complex might yield.

| Parameter | Value |

| EMDB ID | Not Available |

| Resolution (Å) | Not Available |

| Ligand | 4-Amino-2-chloro-N-ethylbenzamide |

| Target Protein Complex | Not Available |